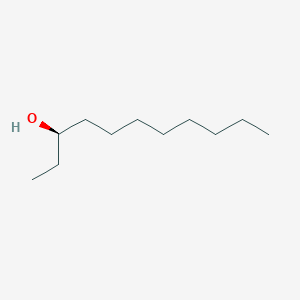
3-Undecanol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Undecanol, ®-, also known as ®-3-Undecanol or ®-Undecan-3-ol, is a secondary alcohol with the molecular formula C₁₁H₂₄O. It is characterized by a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain. This compound is notable for its chiral center at the third carbon, which gives it optical activity. It is a colorless, water-insoluble liquid with a mild odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Undecanol, ®-, can be synthesized through various methods. One common approach involves the reduction of 3-undecanone using chiral catalysts to ensure the production of the ®-enantiomer. The reduction can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of 3-Undecanol, ®-, often involves the use of biocatalysts or enzymes to achieve the desired chirality. Enzymatic reduction of 3-undecanone using alcohol dehydrogenases (ADH) is a common method. This process is advantageous due to its high specificity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
3-Undecanol, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-undecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction can yield undecane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 3-Undecanone.
Reduction: Undecane.
Substitution: 3-Undecyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Undecanol, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies suggest it may influence cellular processes such as membrane fluidity and cell signaling.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-Undecanol, ®-, involves its interaction with cellular membranes and proteins. It can alter membrane fluidity, impacting various cellular functions. In microbial cells, it disrupts the plasma membrane, leading to cell death . In insects, it binds to odorant-binding proteins, interfering with olfaction .
Vergleich Mit ähnlichen Verbindungen
3-Undecanol, ®-, can be compared with other similar compounds such as:
1-Undecanol: A primary alcohol with a hydroxyl group at the first carbon.
3-Decanol: A secondary alcohol with a hydroxyl group at the third carbon of a ten-carbon chain.
3-Dodecanol: A secondary alcohol with a hydroxyl group at the third carbon of a twelve-carbon chain.
Uniqueness
3-Undecanol, ®-, is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. Its applications in chiral synthesis and potential antimicrobial properties further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C11H24O |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
(3R)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
HCARCYFXWDRVBZ-LLVKDONJSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H](CC)O |
Kanonische SMILES |
CCCCCCCCC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)
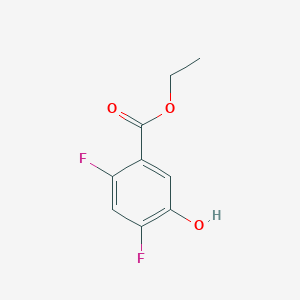
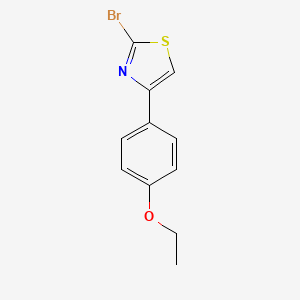
![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)
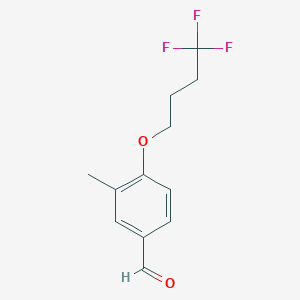

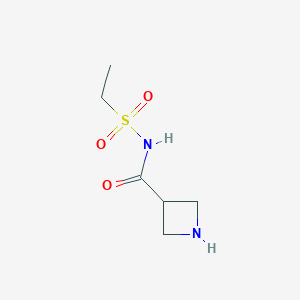
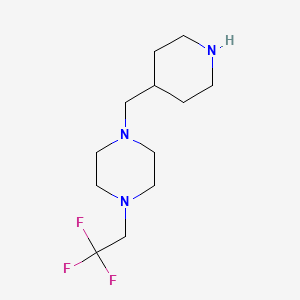
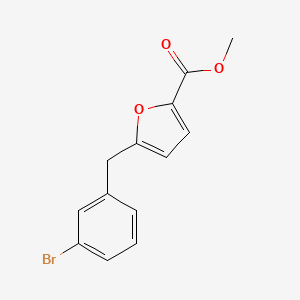

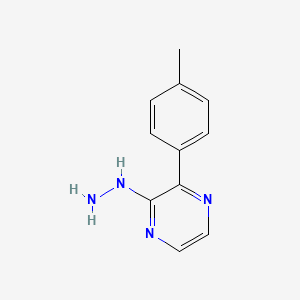

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)
